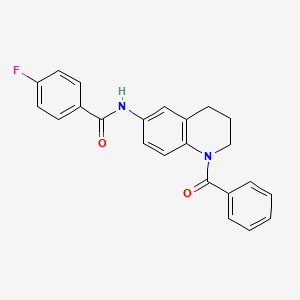
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Vue d'ensemble
Description
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a member of tetralins . It is a chemical compound with the molecular formula C12H13NO2 .
Molecular Structure Analysis
The molecular structure of “N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” consists of a tetrahydronaphthalene ring attached to an acetamide group . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Synthesis of Halogenated Compounds : Nguyen et al. (2003) describe a method for the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, leading to the synthesis of haloindanone and halotetralone derivatives. This process is significant for developing specialized organic compounds used in various chemical syntheses (Nguyen et al., 2003).
Enamide Synthesis from Ketones : Zhao et al. (2011) demonstrated the synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide from ketones. This method is relevant for producing enamides, which are valuable in the creation of enantiomerically pure amines (Zhao et al., 2011).
Medicinal Chemistry and Pharmacology
Anticancer Agents : Altıntop et al. (2018) explored the synthesis of oxadiazole derivatives, including compounds with the tetrahydronaphthalene moiety, showing potential as anticancer agents against various cell lines. These compounds also exhibited Akt and FAK inhibitory activities, highlighting their potential in cancer treatment (Altıntop et al., 2018).
MMP-9 Inhibitors : Özdemir et al. (2017) synthesized oxadiazole, thiadiazole, and triazole derivatives with tetrahydronaphthalene components, investigating their effects on cancer cell lines. They discovered that some derivatives were effective MMP-9 inhibitors, suggesting a role in cancer therapy (Özdemir et al., 2017).
Antifungal Activity : Turan-Zitouni et al. (2013) synthesized hydrazide derivatives including the tetrahydronaphthalene structure and evaluated their antifungal activity. Some derivatives showed significant activity against Candida strains, indicating their potential in antifungal drug development (Turan-Zitouni et al., 2013).
Biochemical Research
Macrophage Activation Studies : Gurkan et al. (2011) studied novel tetrahydronaphthalene derivatives to assess their effects on macrophage activation, providing insights into immune response modulation (Gurkan et al., 2011).
Apoptotic Effects on Leukemia Cells : Koç et al. (2017) investigated the apoptotic effects of tetrahydronaphthalene derivatives on K562 leukemia cells. Their findings contribute to understanding the potential therapeutic applications of these compounds in leukemia treatment (Koç et al., 2017).
Propriétés
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWITZVQYQPVXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


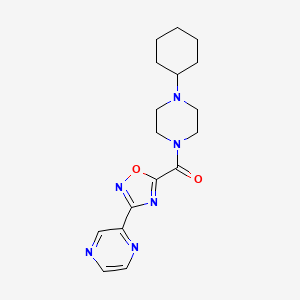
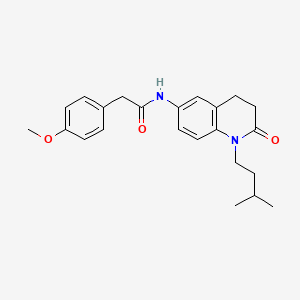
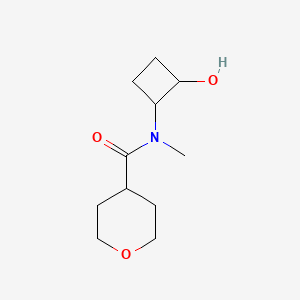


![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)
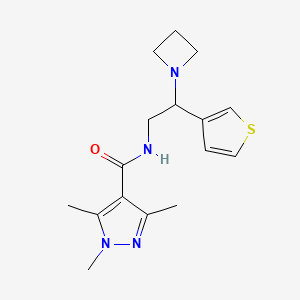
![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)
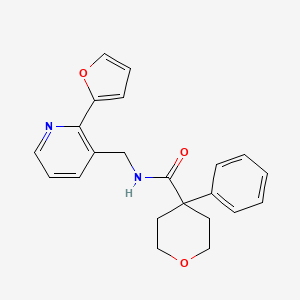
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)
![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

